![molecular formula C18H20N2O3S B5776169 methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate
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Overview
Description
Methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate is a chemical compound that belongs to the class of benzoate esters. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to possess antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
Methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. It is also stable under normal laboratory conditions. However, it has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate. One area of interest is its potential as a fluorescent probe for detecting metal ions. Another area of interest is its role in the synthesis of other compounds, such as benzothiazoles and benzimidazoles. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of inflammatory conditions and cancer.
Synthesis Methods
The synthesis of methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate involves the reaction of 4-ethoxyaniline and 3-amino-4-methylbenzoic acid with carbon disulfide and dimethyl sulfate. The reaction takes place in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent, such as dimethylformamide or dimethyl sulfoxide. The product is obtained after purification by column chromatography or recrystallization.
Scientific Research Applications
Methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been shown to have potential as a fluorescent probe for detecting metal ions. Additionally, it has been investigated for its role in the synthesis of other compounds, such as benzothiazoles and benzimidazoles.
properties
IUPAC Name |
methyl 3-[(4-ethoxyphenyl)carbamothioylamino]-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-23-15-9-7-14(8-10-15)19-18(24)20-16-11-13(17(21)22-3)6-5-12(16)2/h5-11H,4H2,1-3H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGUOEFQZHSSPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4-ethoxyphenyl)carbamothioyl]amino}-4-methylbenzoate |
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